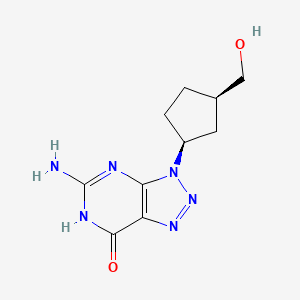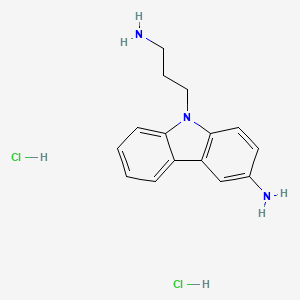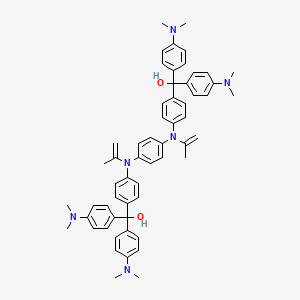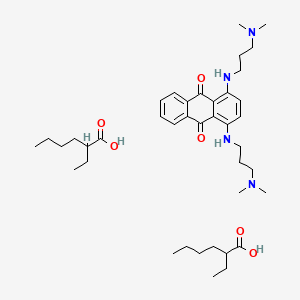
Sodium dioctadecyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium dioctadecyl phosphate is a chemical compound with the molecular formula C₃₆H₇₄NaO₄P. This compound is a white to pale yellow powder that exhibits surfactant properties, making it useful as a colloidal dispersant and emulsifier .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium dioctadecyl phosphate typically involves the reaction of octadecyl alcohol with phosphoric acid, followed by neutralization with sodium hydroxide. The general reaction can be summarized as follows:
- Octadecyl alcohol reacts with phosphoric acid to form dioctadecyl phosphate.
- The resulting dioctadecyl phosphate is then neutralized with sodium hydroxide to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled temperature and pressure conditions are common to enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: Sodium dioctadecyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens and alkylating agents, can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphates, while substitution reactions can produce a variety of substituted phosphates .
Aplicaciones Científicas De Investigación
Sodium dioctadecyl phosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant and emulsifier in various chemical processes and formulations.
Biology: The compound is employed in the preparation of liposomes and other lipid-based delivery systems for biological studies.
Medicine: this compound is used in drug delivery systems to enhance the solubility and bioavailability of poorly soluble drugs.
Mecanismo De Acción
The mechanism of action of sodium dioctadecyl phosphate primarily involves its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions and dispersions. In biological systems, it can interact with cell membranes and enhance the delivery of therapeutic agents by facilitating their incorporation into lipid bilayers .
Comparación Con Compuestos Similares
Sodium stearyl phosphate: Similar in structure but with a shorter alkyl chain.
Sodium cetyl phosphate: Another phosphate ester with a different alkyl chain length.
Sodium lauryl phosphate: A phosphate ester with a much shorter alkyl chain.
Uniqueness: Sodium dioctadecyl phosphate is unique due to its long alkyl chains, which provide enhanced surfactant properties compared to shorter-chain analogs. This makes it particularly effective in applications requiring strong emulsification and dispersion capabilities .
Propiedades
Número CAS |
2958-14-7 |
|---|---|
Fórmula molecular |
C36H74NaO4P |
Peso molecular |
624.9 g/mol |
Nombre IUPAC |
sodium;dioctadecyl phosphate |
InChI |
InChI=1S/C36H75O4P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-41(37,38)40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h3-36H2,1-2H3,(H,37,38);/q;+1/p-1 |
Clave InChI |
JSMHQMIPUOPQLR-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCCCC.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


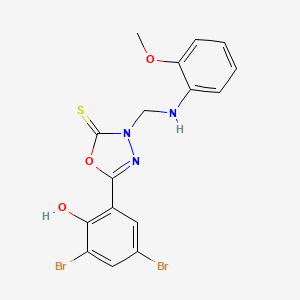


![Azd 9821 [who-DD]](/img/structure/B12706430.png)

![2-[[(E)-[amino-(cyanoamino)methylidene]amino]methyl]-1-cyanoguanidine](/img/structure/B12706445.png)
